molecular formula C6H12BrN5 B13077666 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13077666
M. Wt: 234.10 g/mol
InChI Key: RAMQWJDZMICTLZ-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromo group and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the triazole ring with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a different substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Triazoles: Products with altered oxidation states of the triazole ring.

    Coupled Products: New compounds with different substituents replacing the bromo group.

Scientific Research Applications

5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms involving triazole-containing molecules.

    Material Science: The compound can be incorporated into polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other bromo-substituted compounds

Properties

Molecular Formula

C6H12BrN5

Molecular Weight

234.10 g/mol

IUPAC Name

5-bromo-1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12BrN5/c1-11(2)3-4-12-5(7)9-6(8)10-12/h3-4H2,1-2H3,(H2,8,10)

InChI Key

RAMQWJDZMICTLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=NC(=N1)N)Br

Origin of Product

United States

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